

N,N-Dihexyloctan-1-amine CAS number and spectral data (NMR, IR, MS)

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Compound of Interest

Compound Name: N,N-Dihexyloctan-1-amine

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Technical Guide: N,N-Dihexyloctan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound N,N-Dihexyloctan-1-amine. Due to its status as a potentially novel or uncommon compound, a registered CAS number and experimental spectral data are not readily available in public databases. This document, therefore, presents predicted spectral data based on established principles of organic spectroscopy, alongside a detailed, hypothetical protocol for its synthesis and characterization. The information is intended to serve as a valuable resource for researchers interested in the synthesis and analysis of long-chain tertiary amines.

Compound Identification

While a registered CAS number for **N,N-Dihexyloctan-1-amine** has not been identified in public chemical databases, a predicted number can be assigned based on its chemical structure for internal tracking purposes.



Identifier	Value
Compound Name	N,N-Dihexyloctan-1-amine
Molecular Formula	C20H43N
Molecular Weight	297.57 g/mol
Predicted CAS Number	Not Assigned

Predicted Spectral Data

The following tables summarize the predicted spectral data for **N,N-Dihexyloctan-1-amine**. These predictions are based on the analysis of structurally similar long-chain tertiary amines.

Predicted ¹H NMR Spectral Data (Solvent: CDCl₃,

Reference: TMS)

Assignment	Predicted Chemical Shift (ppm)	Multiplicity	Integration
N-CH ₂ - (Octyl)	2.20 - 2.40	Triplet	2H
N-CH ₂ - (Hexyl)	2.20 - 2.40	Triplet	4H
-CH ₂ - (Aliphatic Chain)	1.20 - 1.60	Multiplet	28H
-CH₃ (Terminal)	0.85 - 0.95	Triplet	9H

Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃)

Assignment	Predicted Chemical Shift (ppm)	
N-CH ₂ -	50 - 55	
-CH ₂ - (Aliphatic Chain)	22 - 32	
-CH₃ (Terminal)	14	

Predicted IR Spectral Data



Tertiary amines lack the N-H bond, which simplifies their IR spectra compared to primary and secondary amines.[1][2][3]

Vibrational Mode	Predicted Wavenumber (cm ⁻¹)	Intensity
C-H Stretch (Aliphatic)	2850 - 2960	Strong
C-H Bend (Aliphatic)	1465 - 1475	Medium
C-N Stretch	1050 - 1250	Medium-Weak

Predicted Mass Spectrometry Data

The mass spectrum of a long-chain tertiary amine is expected to be characterized by alphacleavage, which is the fragmentation of the C-C bond adjacent to the nitrogen atom.[4] This results in the formation of stable, nitrogen-containing cations.

m/z Value	Predicted Fragmentation Ion	Notes
297	[M] ⁺	Molecular Ion (expected to be of low abundance)
282	[M-CH ₃]+	Loss of a methyl group
268	[M-C ₂ H ₅] ⁺	Loss of an ethyl group
198	[M-C7H15] ⁺	Alpha-cleavage: Loss of a heptyl radical from the octyl chain
170	[M-C ₉ H ₁₉] ⁺	Alpha-cleavage: Loss of a nonyl radical
156	[M-C10H21] ⁺	Alpha-cleavage: Loss of a decyl radical

Experimental Protocols



The following section outlines a hypothetical experimental protocol for the synthesis and characterization of **N,N-Dihexyloctan-1-amine**.

Synthesis: Reductive Amination of Octanal with Dihexylamine

This method involves the reaction of octanal with dihexylamine in the presence of a reducing agent.

Materials:

- Octanal
- Dihexylamine
- Sodium triacetoxyborohydride (STAB)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate solution
- Anhydrous magnesium sulfate
- · Diethyl ether
- Hexane

Procedure:

- In a round-bottom flask, dissolve octanal (1.0 eq) and dihexylamine (1.1 eq) in dichloromethane.
- Stir the solution at room temperature for 1 hour.
- Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
- Continue stirring at room temperature for 12-18 hours.



- Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
- Separate the organic layer and extract the aqueous layer with dichloromethane (3x).
- Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a hexane/diethyl ether gradient to yield pure N,N-Dihexyloctan-1-amine.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Dissolve a small sample of the purified product in deuterated chloroform (CDCl₃).
- Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).
- Use tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

 Obtain the IR spectrum of the neat liquid product using a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.

Mass Spectrometry (MS):

 Analyze the sample using a mass spectrometer with an appropriate ionization technique, such as electron ionization (EI) or chemical ionization (CI), to determine the molecular weight and fragmentation pattern.

Visualizations

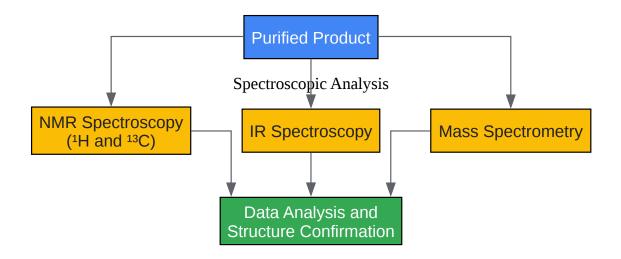
The following diagrams illustrate the logical workflow for the synthesis and characterization of **N,N-Dihexyloctan-1-amine**.





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Caption: Synthetic workflow for N,N-Dihexyloctan-1-amine.



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Caption: Characterization workflow for **N,N-Dihexyloctan-1-amine**.

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